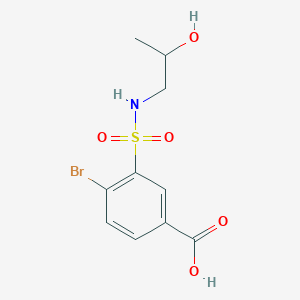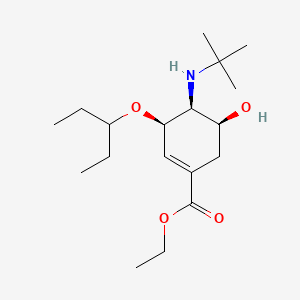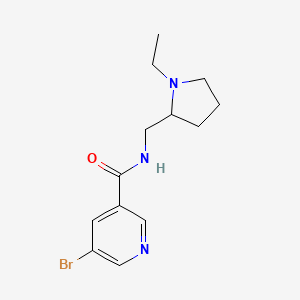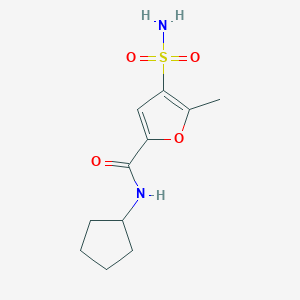
4-Bromo-3-(n-(2-hydroxypropyl)sulfamoyl)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromo-3-(n-(2-hydroxypropyl)sulfamoyl)benzoic acid is an organic compound with the molecular formula C10H12BrNO5S. This compound is characterized by the presence of a bromine atom, a sulfamoyl group, and a hydroxypropyl group attached to a benzoic acid core. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-3-(n-(2-hydroxypropyl)sulfamoyl)benzoic acid typically involves the following steps:
Sulfamoylation: The addition of a sulfamoyl group to the brominated benzoic acid.
Hydroxypropylation: The attachment of a hydroxypropyl group to the sulfamoylated benzoic acid.
These reactions are carried out under controlled conditions to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale chemical reactors and precise control of reaction parameters such as temperature, pressure, and pH. The use of catalysts and solvents may also be employed to enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-3-(n-(2-hydroxypropyl)sulfamoyl)benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
4-Bromo-3-(n-(2-hydroxypropyl)sulfamoyl)benzoic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Bromo-3-(n-(2-hydroxypropyl)sulfamoyl)benzoic acid involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-Bromo-3-sulfamoylbenzoic acid
- 4-Bromo-3-(dimethylsulfamoyl)benzoic acid
Comparison
4-Bromo-3-(n-(2-hydroxypropyl)sulfamoyl)benzoic acid is unique due to the presence of the hydroxypropyl group, which imparts distinct chemical and biological properties. This differentiates it from similar compounds that lack this functional group, making it valuable for specific research and industrial applications.
Properties
Molecular Formula |
C10H12BrNO5S |
|---|---|
Molecular Weight |
338.18 g/mol |
IUPAC Name |
4-bromo-3-(2-hydroxypropylsulfamoyl)benzoic acid |
InChI |
InChI=1S/C10H12BrNO5S/c1-6(13)5-12-18(16,17)9-4-7(10(14)15)2-3-8(9)11/h2-4,6,12-13H,5H2,1H3,(H,14,15) |
InChI Key |
VHHBFGCCSYIPMR-UHFFFAOYSA-N |
Canonical SMILES |
CC(CNS(=O)(=O)C1=C(C=CC(=C1)C(=O)O)Br)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![N,N-dimethyl-4-[4-(4-methylphenyl)-2,3-dihydro-1,5-benzothiazepin-2-yl]aniline](/img/structure/B14899657.png)
![(S)-2-Chloro-7-(1-methoxyethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-6-amine hydrochloride](/img/structure/B14899661.png)


![3-[(E)-3-(3,4-Dimethoxy-phenyl)-acryloylamino]-1H-indole-2-carboxylic acid](/img/structure/B14899686.png)


